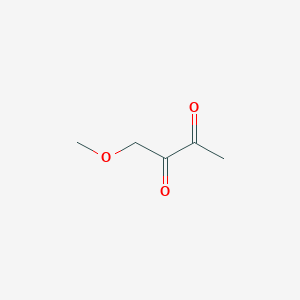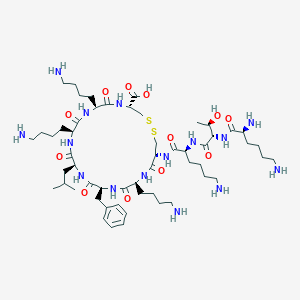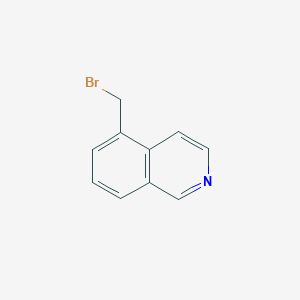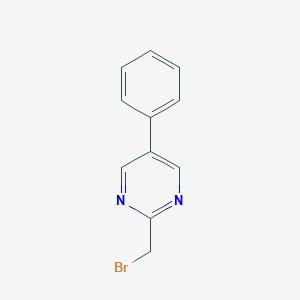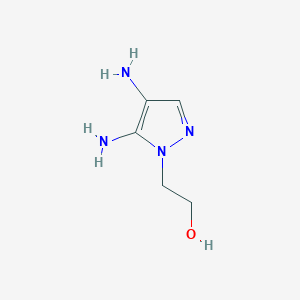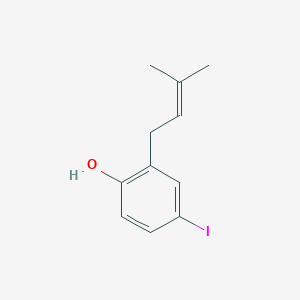
4-Iodo-2-(3-methylbut-2-en-1-yl)phenol
Descripción general
Descripción
4-Iodo-2-(3-methylbut-2-en-1-yl)phenol is a chemical compound with the molecular formula C11H13IO It is characterized by the presence of an iodine atom attached to a phenol ring, along with a 3-methylbut-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol typically involves the following steps:
Starting Material: The synthesis begins with p-iodophenol.
Reaction with Sodium Hydride:
p-Iodophenol is reacted with sodium hydride in toluene at room temperature. This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.Addition of Prenyl Bromide: Once the reaction with sodium hydride is complete, prenyl bromide is added to the reaction mixture. The reaction is stirred at room temperature overnight.
Workup and Purification: The reaction mixture is acidified to pH 1 with acetic acid, washed with water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-(3-methylbut-2-en-1-yl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the double bond in the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenol group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenols can be formed.
Oxidation Products: Oxidation of the phenol group can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can result in the removal of the iodine atom or the reduction of the double bond in the 3-methylbut-2-en-1-yl group.
Aplicaciones Científicas De Investigación
4-Iodo-2-(3-methylbut-2-en-1-yl)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential antimicrobial and antioxidant properties make it a candidate for biological studies. It can be used to investigate the effects of phenolic compounds on microbial growth and oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing. Its structure suggests it may have bioactive properties that could be harnessed for drug development.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol is not fully understood, but it is believed to involve interactions with cellular components due to its phenolic structure. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The iodine atom and phenol group can disrupt microbial cell membranes and inhibit enzyme activity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-2-(3-methylbut-2-en-1-yl)phenol: The compound itself.
4-Iodo-2-(3-methylbut-2-en-1-yl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Iodo-2-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a phenol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Propiedades
IUPAC Name |
4-iodo-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHVBOBDPRFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)I)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590205 | |
| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151071-03-3 | |
| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
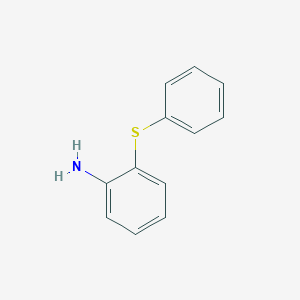

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
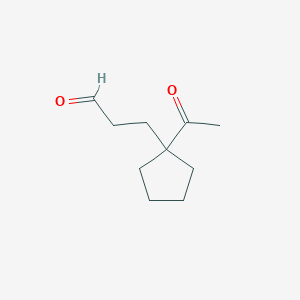
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

